

# 1-(2-Chlorophenyl)cyclopropanecarbonitrile

## chemical properties and structure

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### Compound of Interest

Compound Name: 1-(2-Chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B040749

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## An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(2-Chlorophenyl)cyclopropanecarbonitrile** is a substituted cyclopropane derivative. The cyclopropane ring, a three-membered carbocycle, is a structural motif of interest in medicinal chemistry due to its unique conformational properties and ability to introduce rigidity into molecules. The presence of a chlorophenyl group and a nitrile functionality suggests its potential as a versatile building block in the synthesis of more complex molecules, potentially for pharmaceutical applications. This document provides a comprehensive overview of the available chemical properties and structural information for **1-(2-Chlorophenyl)cyclopropanecarbonitrile**.

### Chemical Structure and Properties

The chemical structure of **1-(2-Chlorophenyl)cyclopropanecarbonitrile** consists of a cyclopropane ring substituted with a 2-chlorophenyl group and a nitrile group at the same carbon atom.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-chlorophenyl)cyclopropane-1-carbonitrile
CAS Number	122143-18-4[1][2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN[1][2]
SMILES	C1CC1(C#N)C2=CC=CC=C2Cl

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	177.63 g/mol	[1][2]
Boiling Point	312.2 ± 35.0 °C (Predicted)	[1]
Density	1.24 g/mL (Predicted)	[1]
Melting Point	Data not available	
Solubility	Data not available	

Note: Experimental data for the melting point and solubility of **1-(2-Chlorophenyl)cyclopropanecarbonitrile** are not readily available in the public domain. These properties would need to be determined experimentally.

## Spectroscopic Data

Detailed experimental spectroscopic data for **1-(2-Chlorophenyl)cyclopropanecarbonitrile** is limited. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Characteristics
$^1\text{H}$ NMR	Aromatic protons (ortho-substituted phenyl ring) expected in the range of $\delta$ 7.0-7.5 ppm. Cyclopropyl protons would appear as complex multiplets in the upfield region, typically between $\delta$ 1.0-2.0 ppm.
$^{13}\text{C}$ NMR	Aromatic carbons would appear in the $\delta$ 120-140 ppm region. The nitrile carbon is expected around $\delta$ 115-125 ppm. The quaternary carbon of the cyclopropane ring would be downfield, and the $\text{CH}_2$ carbons of the cyclopropane ring would be in the upfield region.
IR Spectroscopy	A sharp, medium intensity peak for the nitrile ( $\text{C}\equiv\text{N}$ ) stretch is expected around 2240-2260 $\text{cm}^{-1}$ . Aromatic C-H stretching vibrations would be observed above 3000 $\text{cm}^{-1}$ . C-Cl stretching vibrations are expected in the fingerprint region.
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z$ 177, with an isotopic peak ( $\text{M}+2$ ) at $m/z$ 179 due to the presence of the $^{37}\text{Cl}$ isotope, with a characteristic intensity ratio of approximately 3:1.

## Experimental Protocols

A specific, validated experimental protocol for the synthesis of **1-(2-Chlorophenyl)cyclopropanecarbonitrile** is not detailed in the available literature. However, a general and widely used method for the synthesis of 1-aryl-1-cyanocyclopropanes is the phase-transfer catalyzed cyclopropanation of the corresponding arylacetonitrile. The following is a representative protocol that could be adapted for the synthesis of the target compound.

### General Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation

This protocol describes the reaction of an arylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions to yield the corresponding 1-aryl-1-cyanocyclopropane.

Materials:

- 2-Chlorophenylacetonitrile
- 1,2-Dibromoethane
- Sodium hydroxide (50% aqueous solution)
- Toluene
- Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
- Dichloromethane
- Anhydrous magnesium sulfate
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenylacetonitrile (1 equivalent), toluene, and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents).
- With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
- Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
- Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- After cooling to room temperature, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure **1-(2-Chlorophenyl)cyclopropanecarbonitrile**.

#### Characterization:

The purified product should be characterized by standard analytical techniques ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

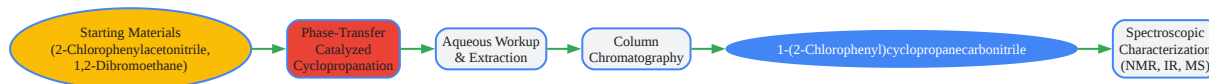
## Biological Activity and Drug Development Potential

As of the current literature survey, there is no specific information available regarding the biological activity, signaling pathway involvement, or direct application of **1-(2-Chlorophenyl)cyclopropanecarbonitrile** in drug development.

However, the cyclopropane scaffold is a valuable "bioisostere" in medicinal chemistry. It is often used to replace gem-dimethyl groups or other functionalities to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The rigid nature of the cyclopropane ring can also be used to lock a molecule in a specific conformation, which can be advantageous for receptor binding.

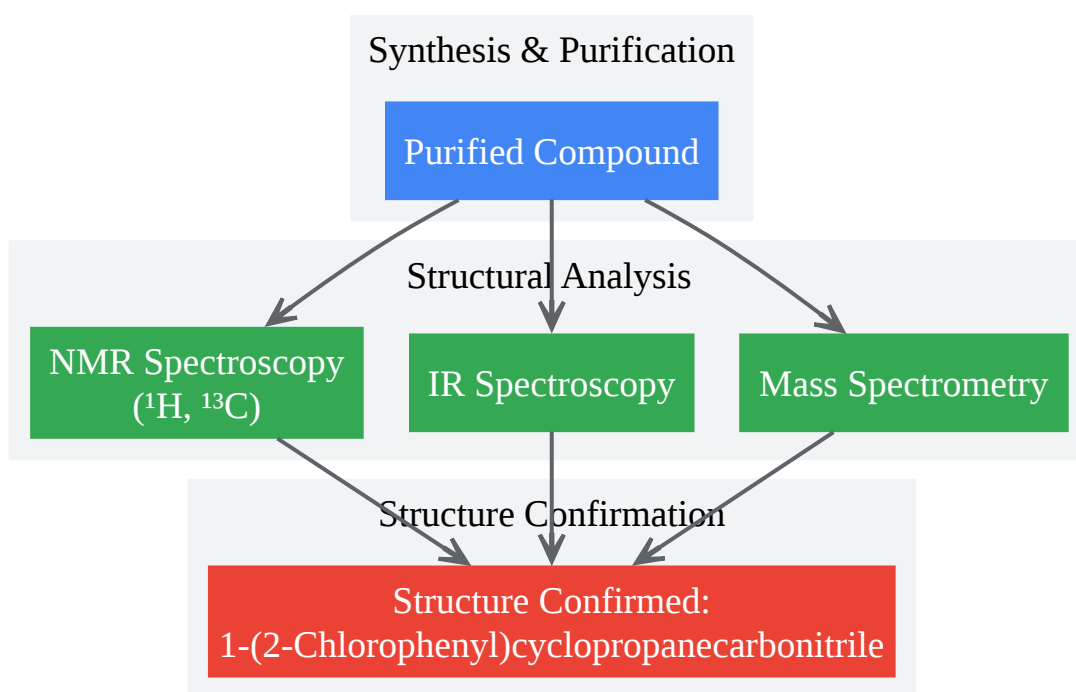
Given its structure, **1-(2-Chlorophenyl)cyclopropanecarbonitrile** could serve as a precursor for the synthesis of novel compounds with potential biological activities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The 2-chlorophenyl moiety is also a common feature in many bioactive molecules.

## Visualizations



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Caption: General workflow for the synthesis of **1-(2-Chlorophenyl)cyclopropanecarbonitrile**.



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Caption: Logical flow for the structural characterization of the synthesized compound.

## Conclusion

**1-(2-Chlorophenyl)cyclopropanecarbonitrile** is a chemical entity with potential as a synthetic intermediate. While its fundamental chemical identifiers are established, a significant gap exists in the experimental data for its physicochemical properties and biological activities. The provided synthetic protocol offers a viable route for its preparation, which would enable further investigation into its properties and potential applications in research and drug discovery.

Future work should focus on the experimental determination of its physical constants, a thorough spectroscopic characterization, and screening for potential biological activities.

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## References

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